4-Tert-butylpyrimidine

Medicinal Chemistry Physical Organic Chemistry Property Prediction

4-Tert-butylpyrimidine (CAS 3438-47-9) is a monosubstituted pyrimidine derivative featuring a bulky tert-butyl group at the 4-position. This substitution imparts distinct physicochemical properties, including increased lipophilicity (estimated logP 1.360) and markedly reduced aqueous solubility (estimated 2286 mg/L at 25°C) compared to the parent pyrimidine scaffold.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 3438-47-9
Cat. No. B8779643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylpyrimidine
CAS3438-47-9
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=NC=C1
InChIInChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3
InChIKeyMFTBXLQLZDEFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylpyrimidine (CAS 3438-47-9): A Lipophilic Pyrimidine Building Block with Distinct Physicochemical and Reactivity Profile


4-Tert-butylpyrimidine (CAS 3438-47-9) is a monosubstituted pyrimidine derivative featuring a bulky tert-butyl group at the 4-position. This substitution imparts distinct physicochemical properties, including increased lipophilicity (estimated logP 1.360) and markedly reduced aqueous solubility (estimated 2286 mg/L at 25°C) compared to the parent pyrimidine scaffold [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of aminopyrimidines and as a substrate for mechanistic studies of nucleophilic aromatic substitution, where the steric bulk of the tert-butyl group dictates unique reaction pathways [2][3].

Building Block
Incorporates tert-butyl for enhanced lipophilicity in heterocycle synthesis
Reactivity
Bulky group suppresses side reactions, enabling predictable amination
Property
Low water solubility guides solvent selection and workup protocols

Why Generic Pyrimidine Substitution Fails: Quantified Differences in Lipophilicity and Solubility for 4-Tert-butylpyrimidine


Simple pyrimidine substitution cannot replicate the physicochemical and reactivity profile of 4-tert-butylpyrimidine. The introduction of the tert-butyl group at the 4-position dramatically alters key properties, shifting the compound from a highly water-miscible heterocycle to a lipophilic, moderately water-soluble entity. This change is not linear; the tert-butyl derivative exhibits an estimated logP of 1.360, a 1.76 log unit increase over the parent pyrimidine (logP -0.4) and a 1.23 log unit increase over 4-methylpyrimidine (logP 0.13) [1]. Concurrently, aqueous solubility plummets from complete miscibility or very high solubility to approximately 2286 mg/L [1]. These quantifiable shifts directly impact partitioning behavior, formulation strategies, and reaction media selection, rendering unsubstituted or methyl-substituted pyrimidines unsuitable substitutes for applications demanding this specific lipophilicity or where the steric bulk of the tert-butyl group is required to direct reaction outcomes, as demonstrated in nucleophilic amination studies [2].

Parent pyrimidine
logP and solubility mismatch may alter partitioning behaviour and reaction medium requirements
4-Methylpyrimidine
Intermediate logP and water miscibility cannot replicate the steric bulk effects critical for amination selectivity

Quantitative Differentiation Guide: 4-Tert-butylpyrimidine vs. Unsubstituted and Methyl-Substituted Pyrimidines


Increased Lipophilicity (logP) Compared to Parent Pyrimidine and 4-Methylpyrimidine

4-Tert-butylpyrimidine exhibits a substantially higher lipophilicity (estimated logP 1.360) compared to the unsubstituted pyrimidine (logP -0.4 to 0.48) and 4-methylpyrimidine (logP 0.13). This represents a 1.76 log unit increase over the parent scaffold, translating to an approximately 58-fold increase in partition coefficient, and a 1.23 log unit increase over the methyl analog [1]. This enhanced lipophilicity is directly attributable to the steric bulk and hydrophobic nature of the tert-butyl substituent.

Lipophilicity (logP)
Data to verify
logP 1.360 (est) · Δ +1.76 vs pyrimidine
Supports lipophilic scaffold selection in lead optimisation
Estimated value; experimental logP recommended
Medicinal Chemistry Physical Organic Chemistry Property Prediction

Drastic Reduction in Aqueous Solubility Compared to Pyrimidine and 4-Methylpyrimidine

The introduction of a tert-butyl group at the 4-position dramatically reduces aqueous solubility. 4-Tert-butylpyrimidine has an estimated solubility of 2286 mg/L at 25°C, whereas unsubstituted pyrimidine is highly soluble (1000 mg/mL, equivalent to 1,000,000 mg/L), and 4-methylpyrimidine is reported as water-miscible [1][2]. This represents a solubility decrease of over 400-fold compared to the parent compound, fundamentally altering its behavior in aqueous media.

Aqueous Solubility
Data to verify
2286 mg/L (est) · ~437× lower vs pyrimidine
Guides biphasic reaction media and extraction design
Estimated; measure solubility in working solvent
Formulation Science Process Chemistry Physicochemical Profiling

Divergent Reactivity in Nucleophilic Amination: Suppression of SN(ANRORC) Mechanism

In nucleophilic amination reactions with potassium amide in liquid ammonia, 4-tert-butylpyrimidine exhibits a distinct mechanistic pathway compared to other 4-substituted pyrimidines. Studies show that the SN(ANRORC) (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which can lead to cine-substitution products, is either not operative or occurs to only a very limited extent in 4-tert-butylpyrimidine and its 5-halo derivatives [1][2]. This contrasts with the behavior of 4-phenylpyrimidine, where the SN(ANRORC) mechanism is more prevalent and product distribution is influenced by reaction quenching conditions [1]. The steric hindrance imposed by the tert-butyl group effectively shuts down this pathway, leading to a cleaner and more predictable amination outcome.

Amination Pathway
Head-to-head
4-tBu-pyrimidine: SN(ANRORC) suppressed 4-Ph-pyrimidine: SN(ANRORC) operative
Enables predictable product distribution, reduces byproduct formation
Validated in KNH2/NH3 conditions
Mechanistic Chemistry Synthetic Methodology Heterocyclic Chemistry

Optimal Application Scenarios for 4-Tert-butylpyrimidine in Research and Industrial Settings


Medicinal Chemistry: Optimizing Lipophilicity for CNS or Hydrophobic Target Engagement

Based on the quantified increase in logP (1.360) relative to the parent pyrimidine (ΔlogP ≈ +1.76), 4-tert-butylpyrimidine serves as an ideal building block for medicinal chemistry programs aiming to enhance the lipophilicity of lead compounds [1]. This property is particularly valuable for designing molecules intended to cross the blood-brain barrier or to occupy hydrophobic pockets within protein targets. The predictable shift in logP allows for rational design and fine-tuning of compound properties early in the drug discovery process.

Process Chemistry and Formulation: Designing Reactions and Delivery Systems for Low-Solubility Intermediates

The drastically reduced aqueous solubility (2286 mg/L) of 4-tert-butylpyrimidine compared to pyrimidine (>1,000,000 mg/L) necessitates specific handling and process conditions [1][2]. This property dictates its use in biphasic reaction mixtures, organic solvent-based transformations, and formulations where low water solubility is advantageous, such as in the development of slow-release systems or in minimizing aqueous waste streams during synthesis. Procurement specialists should anticipate the need for organic solvents for handling and dissolution.

Synthetic Methodology: Achieving Predictable Amination Outcomes via Steric Control

For synthetic chemists requiring a clean, direct amination of a pyrimidine scaffold without the complication of cine-substitution via the SN(ANRORC) pathway, 4-tert-butylpyrimidine is a superior starting material [3][4]. The steric bulk of the tert-butyl group effectively suppresses the ring-opening/ring-closing mechanism observed with other 4-substituted analogs like 4-phenylpyrimidine, leading to more predictable reaction outcomes and simplified purification schemes. This mechanistic reliability reduces development time and improves overall synthetic efficiency.

Physicochemical Profiling: Benchmarking and Validating Computational Models

The stark contrast in physicochemical properties (logP, solubility) between 4-tert-butylpyrimidine, 4-methylpyrimidine, and unsubstituted pyrimidine provides an excellent calibration series for computational chemistry models [1][2]. These compounds can be used to validate in silico predictions of lipophilicity and solubility, improving the accuracy of models used in drug design and environmental fate studies. The well-defined substitution pattern offers a clear structure-property relationship for benchmarking.

Application
Selection Property
Validation Focus
Lipophilic scaffold design in medicinal chemistry
Lipophilicity profile (logP shift)
Determine logP in relevant solvent system
Process chemistry for low-solubility intermediates
Aqueous solubility reduction
Solubility determination in process media
Synthesis of aminopyrimidines via direct substitution
Steric control over amination mechanism
Confirm absence of cine-substitution byproducts
In silico model benchmarking for property prediction
logP and solubility contrast
Experimental validation for model calibration

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